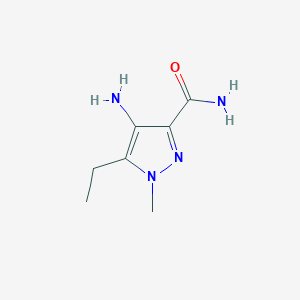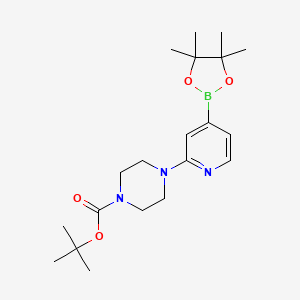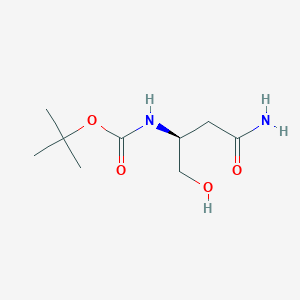
4-氨基-5-乙基-1-甲基-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide (AEMPA) is a synthetic small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the pyrazole ring system and has a molecular weight of 197.25 g/mol. AEMPA has been studied for its potential role in the synthesis of other molecules and its potential application in the development of drugs, antibiotics, and other pharmaceuticals. In addition, AEMPA has been studied for its potential role in the regulation of biochemical and physiological processes and its potential as a therapeutic agent.
科学研究应用
杂环化合物合成
4-氨基-5-乙基-1-甲基-1H-吡唑-3-甲酰胺是一种杂环化合物,在合成各种杂环化合物中显示出潜力。它的衍生物,包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺吡喃,对于构建各种杂环化合物很有价值。这些化合物在染料合成中具有应用,为从胺和苯酚等前体生成多功能氰亚甲基染料提供了温和的反应条件,因此突出了其在杂环化学和染料生产中的重要性 (Gomaa 和 Ali,2020)。
生物活性
吡唑羧酸衍生物,包括 4-氨基-5-乙基-1-甲基-1H-吡唑-3-甲酰胺,因其多种生物活性而受到认可。这些活性包括抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性。这种广泛的生物活性使这些衍生物成为药物化学中的关键支架,指导新药的开发 (Cetin,2020)。
超分子化学
在超分子化学领域,4-氨基-5-乙基-1-甲基-1H-吡唑-3-甲酰胺有助于形成复杂的结构。它的官能团,如酰胺和羧酸,参与传统的氢键和亲金相互作用。这些相互作用对于开发零维或一维超分子结构至关重要,说明了该化合物在通过具有氢键潜力的金属配合物功能化来增强晶体结构合理设计中的作用 (Tiekink,2014)。
催化和聚合物科学
4-氨基-5-乙基-1-甲基-1H-吡唑-3-甲酰胺在催化和聚合物科学中具有应用。它作为离子聚合物的构建模块,其中金属牢固地结合,影响含金属固化树脂和聚合物的合成。这些材料表现出高冲击强度,可用于需要耐用聚合材料的应用中 (Matsuda,1997)。
抗癌研究
该化合物还在抗癌研究中得到探索。由该化合物合成的吡唑啉衍生物显示出显着的抗癌活性。这些衍生物针对各种癌症机制,表明该化合物作为开发新抗癌剂的前体的潜力。这突出了其在药物研究中通过新的治疗剂对抗癌症方面的作用 (Tokala、Bora 和 Shankaraiah,2022)。
作用机制
Target of Action
Similar compounds like 3-methylpyrazole-5-carboxylic acid are known to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it might interact with its target enzyme, possibly dao, and inhibit its activity . This inhibition could lead to a decrease in the oxidation of D-amino acids, thereby affecting the levels of keto acids, ammonia, and hydrogen peroxide in the body .
Biochemical Pathways
If we consider its potential role as a dao inhibitor, it could impact the metabolism of d-amino acids . This could have downstream effects on various biological processes, including neurotransmission, immune response, and renal function, among others .
Result of Action
If it acts as a dao inhibitor, it could potentially protect cells from oxidative stress induced by d-serine . This could have implications for various health conditions, including neurodegenerative diseases and kidney disorders .
安全和危害
Safety and hazards associated with a compound depend on its structure and properties. For instance, Ethyl 5-amino-1-methylpyrazole-4-carboxylate is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific safety and hazards associated with “4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide” are not specified in the available resources.
生化分析
Biochemical Properties
4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors, altering their conformation and impacting signal transduction processes. These interactions highlight the compound’s potential as a modulator of biochemical pathways .
Cellular Effects
The effects of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain transcription factors, leading to changes in gene expression profiles. This can result in altered cellular responses, such as increased proliferation or apoptosis, depending on the context. Furthermore, the compound’s impact on metabolic pathways can lead to shifts in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underscore the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged activation of signaling pathways or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can be observed. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .
Metabolic Pathways
4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit key enzymes in glycolysis, leading to reduced glucose metabolism. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles. These interactions underscore the compound’s potential to impact metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and activity. These transport mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-amino-5-ethyl-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-4-5(8)6(7(9)12)10-11(4)2/h3,8H2,1-2H3,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVNGCZZXMLAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593603 |
Source


|
| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247583-80-8 |
Source


|
| Record name | 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)


![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)






